REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].OCC(CO)(CO)CO.[C:34](Cl)(=[O:38])[CH2:35][CH2:36][CH3:37]>N1C=CC=CC=1>[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][OH:17])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:10][CH2:9][C:8]([CH2:23][O:24][C:34](=[O:38])[CH2:35][CH2:36][CH3:37])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:7][O:6][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])(=[O:15])[CH2:12][CH2:13][CH3:14]
|
Name
|
pentaerythritol tributyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)CO
|
Name
|
tributyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed after one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Water (7 mL) was added
|
Type
|
CUSTOM
|
Details
|
the bulk of pyridine was removed on the rotary evaporator at 2 Torr
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1N HCL (12 mL)
|
Type
|
EXTRACTION
|
Details
|
the pentaerythritol esters extracted with CHCl3 (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried (MGSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to an oil (2.73 g)
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 53% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)COC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].OCC(CO)(CO)CO.[C:34](Cl)(=[O:38])[CH2:35][CH2:36][CH3:37]>N1C=CC=CC=1>[C:1]([O:6][CH2:7][C:8]([CH2:23][OH:24])([CH2:16][OH:17])[CH2:9][O:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:11]([O:10][CH2:9][C:8]([CH2:23][O:24][C:34](=[O:38])[CH2:35][CH2:36][CH3:37])([CH2:16][O:17][C:18](=[O:22])[CH2:19][CH2:20][CH3:21])[CH2:7][O:6][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])(=[O:15])[CH2:12][CH2:13][CH3:14]
|
Name
|
pentaerythritol tributyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)CO
|
Name
|
tributyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed after one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Water (7 mL) was added
|
Type
|
CUSTOM
|
Details
|
the bulk of pyridine was removed on the rotary evaporator at 2 Torr
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1N HCL (12 mL)
|
Type
|
EXTRACTION
|
Details
|
the pentaerythritol esters extracted with CHCl3 (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried (MGSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to an oil (2.73 g)
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 53% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(COC(CCC)=O)(COC(CCC)=O)COC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |